molecular formula C18H37Cl3O2Si2 B1616650 dioxosilane;trichloro(octadecyl)silane CAS No. 71889-02-6

dioxosilane;trichloro(octadecyl)silane

Cat. No.: B1616650
CAS No.: 71889-02-6
M. Wt: 448 g/mol
InChI Key: VYTRPUAMVCWPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dioxosilane;trichloro(octadecyl)silane is a compound formed by the reaction of trichlorooctadecylsilane with silica. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a white, odorless powder that is often used as a coupling agent and surface modifier .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of silane, trichlorooctadecyl-, hydrolysis products with silica involves the hydrolysis of trichlorooctadecylsilane in the presence of silica. The reaction typically occurs under controlled conditions, where trichlorooctadecylsilane is reacted with water to form silanol groups, which then condense with silica to form the final product . The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and properties of the final product .

Industrial Production Methods: In industrial settings, the production of silane, trichlorooctadecyl-, hydrolysis products with silica is carried out in large-scale reactors where the reaction conditions are carefully monitored and controlled. The process involves the continuous addition of trichlorooctadecylsilane to a silica suspension, followed by hydrolysis and condensation reactions. The final product is then purified and dried to obtain the desired powder form .

Chemical Reactions Analysis

Types of Reactions: dioxosilane;trichloro(octadecyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and silanization. The hydrolysis reaction involves the conversion of trichlorooctadecylsilane to silanol groups, which then condense with silica to form siloxane bonds .

Common Reagents and Conditions: Common reagents used in these reactions include water, acids, and bases. The hydrolysis reaction is typically carried out under acidic or basic conditions, depending on the desired properties of the final product. The condensation reaction is facilitated by the presence of catalysts, such as acids or bases .

Major Products Formed: The major product formed from these reactions is silane, trichlorooctadecyl-, hydrolysis products with silica, which is a white, odorless powder with unique surface-modifying properties .

Comparison with Similar Compounds

dioxosilane;trichloro(octadecyl)silane is unique in its ability to form stable siloxane bonds with silica surfaces, making it an effective coupling agent and surface modifier. Similar compounds include other silane coupling agents, such as glycidoxypropyl trimethoxysilane and aminopropyl triethoxysilane . These compounds also form siloxane bonds with silica surfaces but differ in their functional groups and specific applications. For example, glycidoxypropyl trimethoxysilane is used for its epoxy functionality, while aminopropyl triethoxysilane is used for its amine functionality .

Properties

CAS No.

71889-02-6

Molecular Formula

C18H37Cl3O2Si2

Molecular Weight

448 g/mol

IUPAC Name

dioxosilane;trichloro(octadecyl)silane

InChI

InChI=1S/C18H37Cl3Si.O2Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;1-3-2/h2-18H2,1H3;

InChI Key

VYTRPUAMVCWPLO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl.O=[Si]=O

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl.O=[Si]=O

Key on ui other cas no.

71889-02-6

Pictograms

Health Hazard

Origin of Product

United States

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